(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a structurally complex molecule featuring two distinct pharmacophores: a 3-(cyclohexylsulfonyl)azetidine moiety and a 7-methoxybenzofuran group linked via a methanone bridge. The azetidine ring (a four-membered nitrogen-containing heterocycle) is modified with a bulky cyclohexylsulfonyl group, which may enhance lipophilicity and influence binding interactions. The 7-methoxybenzofuran component contributes aromaticity and electron-donating properties due to the methoxy substituent. Structural analogs and related compounds, however, offer insights into its possible behavior and properties.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-24-16-9-5-6-13-10-17(25-18(13)16)19(21)20-11-15(12-20)26(22,23)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSSNOSXDVWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-1-yl intermediate, followed by the introduction of the cyclohexylsulfonyl group under controlled conditions. The final step involves coupling the azetidin-1-yl intermediate with the 7-methoxybenzofuran-2-yl moiety using a suitable coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Routes: While details methanone synthesis using 1,4-dioxane and triethylamine, the target compound likely requires specialized conditions (e.g., coupling of azetidine and benzofuran precursors) .
- Structural Analysis : Programs like SHELX () are standard for crystallographic studies, suggesting that the target’s structure (if solved) would rely on similar tools for conformational analysis .
- Activity Prediction : Based on , the 7-methoxybenzofuran group may engage in π-π stacking or hydrogen bonding, while the cyclohexylsulfonyl group could enhance blood-brain barrier penetration .
Biological Activity
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic compound that belongs to the class of azetidinones, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and possibly anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Cyclohexylsulfonyl Group : This is accomplished via sulfonylation reactions using cyclohexylsulfonyl chloride.
- Attachment of the Benzofuran Moiety : The final step often involves a coupling reaction, such as palladium-catalyzed cross-coupling, to attach the 7-methoxybenzofuran group to the azetidine core.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with receptors that mediate pain and inflammation, leading to analgesic effects.
The exact mechanism is still under investigation, but preliminary studies suggest that the sulfonamide and benzofuran functionalities enhance binding affinity to biological targets.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
- Anticancer Potential : Preliminary assays indicate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal models have been employed to further investigate the pharmacological effects:
- Pain Relief : In rodent models, administration of the compound resulted in significant reductions in pain responses compared to control groups.
- Tumor Growth Inhibition : Studies demonstrated a decrease in tumor size and metastasis in treated animals compared to untreated controls.
Case Study 1: Anti-inflammatory Activity
A study conducted on a murine model of arthritis showed that treatment with this compound significantly reduced joint swelling and inflammation markers. Histological analysis revealed decreased infiltration of inflammatory cells.
Case Study 2: Anticancer Efficacy
In a xenograft model of breast cancer, the compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume and an increase in apoptosis markers within tumor tissues. The findings suggest that the compound may interfere with cancer cell proliferation pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone | Structure | Moderate anti-inflammatory |
| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone | Structure | Low anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
